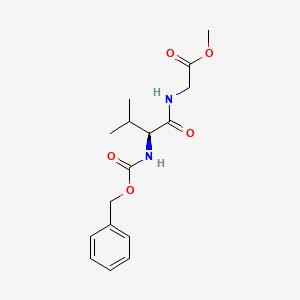

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate

Description

Properties

IUPAC Name |

methyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYCOISOOAHTQJ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513776 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2421-61-6 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amino group of an amino acid with a benzyloxycarbonyl group, followed by esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times . The use of flow microreactors also offers advantages in terms of safety and environmental impact, as they minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The benzyloxycarbonyl group can be removed through hydrogenation to yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide bonds.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are commonly used to facilitate amide bond formation.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid and methanol.

Reduction: Yields the free amine and benzyl alcohol.

Substitution: Forms new amide derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino group.

Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding mechanisms.

Industrial Applications: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions. The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variants

(S)-tert-Butyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate (23c)

- Structural Difference : Replaces the methyl ester with a tert-butyl ester.

- Synthetic Yield: Lower yield (57%) vs. higher yields in MPI analogs (72–88%), suggesting synthetic challenges with bulkier esters . Physical Properties: Melting point (145–148°C) and NMR shifts (δ 1.45 ppm for tert-butyl) differ significantly from methyl esters .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

- Structural Difference: Features a dimethylbutanoate backbone and methylamino group.

- Impact :

Side Chain Modifications

MPI14c and MPI15b

- MPI14c: Contains a furan-2-yl propanoic acid side chain.

- MPI15b : Substitutes furan with thiophen-2-yl.

- Impact :

- Electronic Effects : Thiophene’s sulfur atom increases electron density, altering reactivity in nucleophilic substitutions vs. furan’s oxygen .

- Biological Activity : Aromatic heterocycles enhance binding to hydrophobic enzyme pockets, relevant in antiviral studies .

- Synthetic Efficiency : Higher yields (72–88%) suggest optimized protocols for these analogs compared to the target compound .

Functional Group Variations

Methyl 2-Benzoylamino-3-oxobutanoate (1)

- Structural Difference : Replaces Cbz with benzoyl and introduces a 3-oxo group.

- Synthetic Applications: Used in preparing but-2-enoates via PTSA-catalyzed reactions, diverging from the target’s peptide coupling pathways .

2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide

- Structural Difference : Incorporates nitro and methoxy groups on a benzamide scaffold.

- Crystallography: Planar amide and nitro groups stabilize molecular packing, as evidenced by X-ray studies .

Molecular Weight and Pharmacokinetics

(S)-Benzyl 2-(2-Amino-6-methylbenzamido)-3-methylbutanoate

- Structural Difference: Benzyl ester with an amino-methylbenzamido group.

- Impact: Molecular Weight: Higher (340.42 g/mol) vs. Bioavailability: The free amino group may improve solubility but reduce metabolic stability compared to Cbz-protected analogs .

Biological Activity

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-[(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoate

- Molecular Formula : C23H28N2O6

- CAS Number : 15149-72-1

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzyloxycarbonyl group is particularly noteworthy, as it can influence the compound's interaction with biological targets.

Research indicates that (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate acts primarily as an HDAC inhibitor. HDACs play crucial roles in the regulation of gene expression through the modification of histones, which can affect various cellular processes including cell cycle progression, apoptosis, and differentiation.

Inhibition Profile

A study profiling various azumamide derivatives, including this compound, demonstrated that it exhibits selective inhibition against certain HDAC isoforms. The IC50 values for inhibition ranged from 14 nM to 67 nM for class I HDACs, indicating potent activity against these enzymes. Notably, isoform selectivity was observed, with some derivatives being significantly more potent against specific HDACs compared to others .

Biological Activity and Case Studies

-

Histone Deacetylase Inhibition :

- Study Findings : The compound was tested alongside other azumamide derivatives against a panel of recombinant HDAC isoforms. Results showed that modifications in stereochemistry significantly impacted inhibitory activity, highlighting the importance of structural integrity for biological function .

- Application : The selective inhibition of HDACs can have therapeutic implications in cancer treatment and other diseases where epigenetic regulation is disrupted.

- Cellular Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate?

- Methodological Answer : The compound is synthesized via peptide coupling strategies. For example, a tert-butyl-protected analog was prepared with a 57% yield using CDI (1,1'-carbonyldiimidazole) as a coupling agent in dichloromethane (DCM), followed by deprotection . Key parameters include:

- Temperature: Room temperature for coupling.

- Solvent: Chloroform or DCM.

- Characterization: 1H NMR (δ 7.44–7.20 ppm for aromatic protons, 5.17–5.00 ppm for benzyloxy groups) and optical rotation ([α]D20 −5.3 in CHCl3) to confirm stereochemistry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzyloxy group (δ 5.0–5.2 ppm), methyl ester (δ 3.79–3.91 ppm), and amide protons (δ 6.82 ppm) .

- Optical Rotation : Verify enantiomeric purity ([α]D20 values) to distinguish from racemic mixtures .

- X-ray Crystallography : For absolute configuration confirmation (if crystallized), as demonstrated for related compounds (e.g., a = 5.4181 Å, b = 8.126 Å in monoclinic P2(1) space group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

- Methodological Answer : Contradictions in NMR signals (e.g., shifted amide protons) may arise from solvent polarity, rotameric equilibria, or trace impurities. Strategies include:

- Variable Temperature NMR : To observe coalescence of split peaks.

- HPLC-MS : Detect impurities (e.g., incomplete deprotection products) .

- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .

Q. What is the enantiomeric stability of this compound under acidic/basic conditions?

- Methodological Answer : The (S)-configuration at the α-carbon is prone to racemization under harsh conditions. Monitor using:

- Chiral HPLC : Compare retention times with authentic standards.

- Kinetic Studies : Track optical rotation changes during hydrolysis (e.g., HCl in dioxane at 25°C for 1 hour caused no racemization in a related methyl ester) .

Q. How does the benzyloxycarbonyl (Cbz) group influence biological activity in enzyme inhibition studies?

- Methodological Answer : The Cbz group enhances lipophilicity, affecting membrane permeability. In calcium-independent phospholipase A2 (iPLA2) inhibition assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.